molecular formula C5H8N4S B11710217 5-Amino-6-(methylamino)pyrimidine-4-thiol CAS No. 52602-72-9

5-Amino-6-(methylamino)pyrimidine-4-thiol

Cat. No.: B11710217
CAS No.: 52602-72-9
M. Wt: 156.21 g/mol
InChI Key: CSRKVKSYIGUWJE-UHFFFAOYSA-N
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Description

5-Amino-6-(methylamino)pyrimidine-4-thiol is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-(methylamino)pyrimidine-4-thiol typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of solvents like ethanol and catalysts such as hydrochloric acid to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-(methylamino)pyrimidine-4-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to modify the amino groups.

    Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Disulfides.

    Reduction: Modified amino derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

5-Amino-6-(methylamino)pyrimidine-4-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-6-(methylamino)pyrimidine-4-thiol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s thiol group can form covalent bonds with cysteine residues in proteins, leading to alterations in protein function. Additionally, the amino groups can participate in hydrogen bonding and electrostatic interactions with various biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-6-(methylamino)pyrimidine-4-thiol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiol group, in particular, allows for unique interactions with proteins and other biomolecules, setting it apart from other pyrimidine derivatives .

Properties

IUPAC Name

5-amino-6-(methylamino)-1H-pyrimidine-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4S/c1-7-4-3(6)5(10)9-2-8-4/h2H,6H2,1H3,(H2,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSRKVKSYIGUWJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C(=S)N=CN1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354003
Record name 5-amino-6-(methylamino)pyrimidine-4-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52602-72-9
Record name 5-amino-6-(methylamino)pyrimidine-4-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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